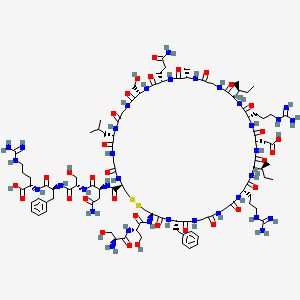Atrial natriuretic factor (5-27)
CAS No.: 89139-54-8
Cat. No.: VC3747418
Molecular Formula: C98H156N34O32S2
Molecular Weight: 2386.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89139-54-8 |
|---|---|
| Molecular Formula | C98H156N34O32S2 |
| Molecular Weight | 2386.6 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid |
| Standard InChI | InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 |
| Standard InChI Key | MAGGONBKRAPXMU-KJZYAOAHSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
| SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
| Canonical SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Identification
Atrial Natriuretic Factor (5-27) possesses specific chemical characteristics that define its structure and behavior in biological systems. There are some variations in the reported molecular formulas and weights across different sources, likely reflecting slight differences in preparation or analysis methods.
Table 1: Chemical Identification and Properties of Atrial Natriuretic Factor (5-27)
The human variant of Atrial Natriuretic Factor (5-27) has been assigned the CAS number 98929-56-7, while the rat variant is identified by CAS number 89139-54-8 . The slight differences in molecular formula and weight between species variants reflect the evolutionary conservation of this peptide with minor species-specific adaptations. These differences, though subtle, may contribute to species-specific biological activities and receptor interactions.
Structural Features
Atrial Natriuretic Factor (5-27) maintains the critical structural elements necessary for biological activity. For the rat variant, the amino acid sequence has been identified as SSCFGGRIDRIGAQSGLGCNSFR . This sequence contains the characteristic disulfide bridge that forms the essential ring structure critical for receptor recognition and biological activity. The presence of this disulfide bond creates a cyclic portion of the molecule that contributes significantly to its three-dimensional conformation and functional properties.
The peptide's structure includes multiple functional groups capable of forming hydrogen bonds, ionic interactions, and hydrophobic associations with receptor binding sites. These structural features collectively determine the compound's ability to interact with specific cellular receptors and initiate biological responses. The presence of specific amino acid residues, such as arginine and phenylalanine, contributes to the peptide's ability to maintain proper folding and recognition by target receptors.
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 0.4159 mL |
| 5 mM | 0.0832 mL |
| 10 mM | 0.0416 mL |
These guidelines assume dissolution in an appropriate solvent, typically DMSO, in which the compound is known to be soluble . After preparation, it is recommended to store the solution in separate packages to prevent degradation from repeated freezing and thawing. For optimal stability, solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .
To enhance solubility during preparation, the sample can be heated to 37°C and subjected to ultrasonic treatment . This approach is particularly helpful when working with concentrated solutions where complete dissolution might be challenging. Proper solution preparation ensures consistent and reliable results in experimental applications.
Comparative Analysis with Related Peptides
Atrial Natriuretic Factor (5-27) represents one of several bioactive fragments derived from the full-length Atrial Natriuretic Peptide. The literature indicates the existence of multiple related fragments, including Atrial Natriuretic Factor (5-28), Atrial Natriuretic Factor (7-23), and Pro(10)-Atrial Natriuretic Factor (7-23) . These various fragments differ in the specific amino acid residues they contain, potentially resulting in distinct biological activities and receptor binding characteristics.
The scientific interest in these different fragments stems from the desire to understand which portions of the full-length peptide are essential for specific biological activities. By systematically studying truncated and modified versions, researchers can identify the minimal structural requirements for receptor activation and subsequent physiological responses. This structure-activity relationship knowledge is valuable for the rational design of peptide-based therapeutics with enhanced stability, selectivity, or potency.
The rat and human variants of Atrial Natriuretic Factor (5-27) exhibit slight differences in their molecular composition, with the rat variant having a molecular formula of C₉₈H₁₅₆N₃₄O₃₂S₂ and molecular weight of approximately 2386.63 Da , compared to the human variant's formula of C₉₇H₁₅₄N₃₄O₃₂S₃ and weight of 2404.67 Da . These differences reflect species-specific variations in the amino acid sequence, which may contribute to subtle differences in receptor binding affinities and biological activities between species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume